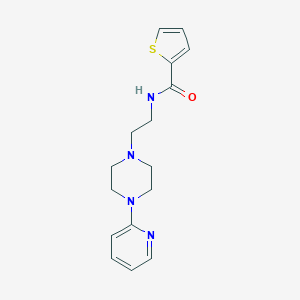

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS/c21-16(14-4-3-13-22-14)18-7-8-19-9-11-20(12-10-19)15-5-1-2-6-17-15/h1-6,13H,7-12H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMCXAAJWLOXJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC=CS2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromoethylamine with 4-(pyridin-2-yl)piperazine to form an intermediate, which is then reacted with thiophene-2-carboxylic acid chloride to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of a nitro group can produce the corresponding amine derivative.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 398.6 g/mol. The structure features a thiophene ring, a piperazine moiety, and a pyridine derivative, which contribute to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Pharmacological Applications

1. Neurological Disorders

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide has been investigated for its potential as a muscarinic receptor antagonist, particularly targeting the muscarinic receptor subtype 4 (M4). This receptor is implicated in various neurological conditions, including schizophrenia and Alzheimer's disease. In preclinical studies, compounds similar to this have shown promise in modulating neurotransmitter systems, potentially alleviating symptoms associated with these disorders .

2. Cancer Research

The compound's ability to interact with histone demethylases has positioned it as a candidate for cancer therapy. Histone demethylases play a significant role in the regulation of gene expression related to cell proliferation and differentiation. Studies have indicated that derivatives of this compound can inhibit specific histone lysine demethylases (KDMs), which are often dysregulated in cancer cells .

Case Study: KDM Inhibition

In one study, derivatives of this compound were synthesized and tested for their inhibitory effects on KDM4 and KDM5 subfamilies. These compounds demonstrated significant selectivity and potency against these demethylases, suggesting their potential use as therapeutic agents in oncology .

Mechanistic Insights

The mechanism of action for this compound involves binding to the active sites of target proteins, leading to modulation of their activity. For instance, the coordination of the pyridine nitrogen to metal ions in the active sites of histone demethylases enhances binding affinity and specificity .

Mechanism of Action

The mechanism of action of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA and proteins, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring’s substitution pattern significantly influences biological activity and physicochemical properties. Key analogues include:

Key Observations :

- Electron-Deficient Aromatics (e.g., 4-chlorophenyl, trifluoromethylphenyl): Improve oxidative stability and enhance interactions with hydrophobic binding pockets .

- Pyridine vs. Phenyl : The pyridin-2-yl group in the target compound may improve solubility in polar solvents compared to purely hydrophobic substituents, while also offering a hydrogen-bond acceptor site .

Modifications to the Thiophene Carboxamide Moiety

The thiophene-2-carboxamide group is a critical pharmacophore in several bioactive compounds. Comparisons include:

Key Observations :

- Direct Pyridine Attachment (): Replacing the piperazine-ethyl spacer with a 4-methylpyridin-2-yl group shifts activity to antibacterial applications, suggesting spacer length and flexibility influence target selectivity .

- Amide Group Positioning : The thiophene-2-carboxamide’s planar structure may facilitate π-π stacking in receptor binding, a feature absent in alkylamide derivatives like MK46 .

Comparison with Analogues :

Key Insights :

- Pyridine’s Role : Balances lipophilicity and solubility, making the target compound more suitable for CNS targets than highly lipophilic analogues like MK22 .

- Halogen Effects : The 4-chlorophenyl analogue’s higher stability and receptor affinity highlight halogen bonding as a critical design element .

Biological Activity

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is a compound of increasing interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene moiety linked to a piperazine ring, which is further substituted with a pyridine group. The molecular formula is with a molar mass of 320.42 g/mol. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of thiophene-2-carboxylic acid derivatives with piperazine derivatives in the presence of coupling agents or catalysts. This process has been optimized to achieve high yields and purity, making it suitable for further biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:

- Antidepressant-like effects : By modulating serotonin and dopamine pathways, similar to established piperazine derivatives.

- Antitumor activity : Preliminary data indicate potential efficacy against certain cancer cell lines by inhibiting tumor growth through apoptosis induction.

Case Studies

- Antidepressant Activity : A study evaluated the effects of this compound in animal models of depression. Results showed significant reductions in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent .

- Antitumor Efficacy : In vitro studies demonstrated that the compound inhibited the proliferation of human cancer cell lines (e.g., A549 lung cancer cells). The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase .

- Neuroprotective Properties : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.